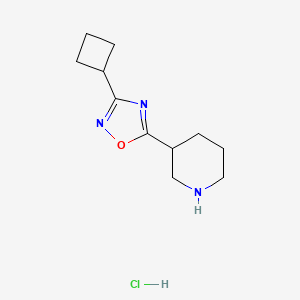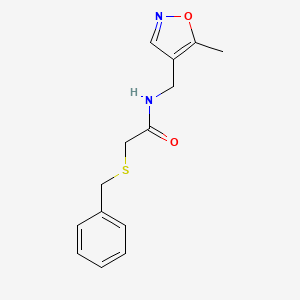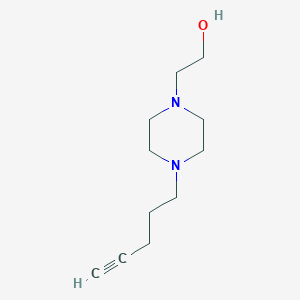![molecular formula C21H17FN2O2S B2535245 3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide CAS No. 946266-07-5](/img/structure/B2535245.png)
3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which are essential heterocyclic compounds, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide” are not detailed in the available resources .Scientific Research Applications
Chemosensing and Molecular Docking
Acylthiourea derivatives, related to the core structure of the compound , have been explored for their chemosensing abilities. A study presented the synthesis and characterization of acylthiourea derivatives, highlighting their fluorescence emission and sensing ability analyzed by colorimetric, UV-visible, and fluorescence titrations. These compounds, through molecular docking studies, also demonstrated in silico anti-inflammatory, antimalarial, and anti-tuberculosis activities, alongside possessing good antioxidant activity (Kalaiyarasi et al., 2019).
Antitumor Evaluation
Novel derivatives of benzo[b]thieno[2,3-c]quinolones, which share a structural resemblance with the compound of interest, have been synthesized and shown to exert cytostatic activity against various malignant cell lines. This study reveals the potential of such derivatives in cancer therapy, highlighting their synthesis, photochemical synthesis, and antitumor evaluation (Dogan Koruznjak et al., 2003).
Synthesis and Reactivity
Research into the synthesis and reactivity of related compounds, such as 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, provides insight into the chemical properties and potential applications of such molecules. This study involved the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to various derivatives that could be useful in further chemical, pharmaceutical, or material science research (Aleksandrov et al., 2020).
Visualization of Peripheral Benzodiazepine Receptors
A study on the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for visualization of peripheral benzodiazepine receptors in vivo with positron emission tomography (PET) showcases the diagnostic applications of such compounds in neurology and oncology (Matarrese et al., 2001).
Pharmacological Studies
Further, the exploration of novel melanin-concentrating hormone receptor 1 antagonists derived from 3-aminomethylquinolines for their potential in reducing human ether-a-go-go-related gene (hERG) associated liabilities indicates the broad therapeutic potential of these compounds, including their relevance in developing treatments for obesity (Kasai et al., 2012).
Safety and Hazards
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives have been shown to possess a variety of biological activities, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . They also play a vital role in the advancement of organic semiconductors .
Indole Derivatives
Indole is another important heterocyclic system that provides the skeleton to many biologically active compounds . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Fluorinated Compounds
Fluorine atoms in organic compounds can greatly influence their chemical and biological properties. Fluorinated compounds are widely used in medicinal chemistry due to their unique properties, such as increased lipophilicity or metabolic stability .
Properties
IUPAC Name |
3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c22-16-6-1-4-15(12-16)20(25)23-17-9-8-14-5-2-10-24(18(14)13-17)21(26)19-7-3-11-27-19/h1,3-4,6-9,11-13H,2,5,10H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADALNZXWZDKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2535166.png)
![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)




![N-[(4-chlorophenyl)methyl]-2,4-diphenylpyrimidine-5-carboxamide](/img/structure/B2535177.png)
![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)

![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)

